4-Hexynoic acid

Catalog No.
S1934352
CAS No.
41143-12-8
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexynoic acid

CAS Number

41143-12-8

Product Name

4-Hexynoic acid

IUPAC Name

hex-4-ynoic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h4-5H2,1H3,(H,7,8)

InChI Key

VTZDPQGGOUEESD-UHFFFAOYSA-N

SMILES

CC#CCCC(=O)O

Canonical SMILES

CC#CCCC(=O)O

Organic Synthesis:

  • Building Block for Complex Molecules: Due to its functional groups, 4-hexynoic acid serves as a valuable building block for synthesizing more complex molecules. Researchers can modify it through various reactions to create desired carbon skeletons with specific functionalities. For instance, a study describes its use in the synthesis of bioactive natural products Source: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester on ScienceMolecule: https://www.smolecule.com/articles/bacterial-infections.

Chemical Labeling:

  • Isotope-Labeled Analogs: Scientists can create isotope-labeled analogs of 4-hexynoic acid by replacing specific hydrogens with deuterium or other isotopes. These isotopically labeled molecules act as valuable tools for studying metabolic pathways and other biochemical processes using techniques like nuclear magnetic resonance (NMR) spectroscopy ).

Material Science Applications:

  • Precursor for Functional Materials: The unique chemical structure of 4-hexynoic acid allows its use as a precursor for the development of functional materials. By incorporating it into polymers or other materials, researchers can create materials with specific properties like conductivity or self-assembly behavior. However, this is an ongoing area of research.

4-Hexynoic acid is an aliphatic carboxylic acid with the chemical formula C₆H₈O₂. It features a terminal alkyne functional group, characterized by the presence of a carbon-carbon triple bond adjacent to the carboxylic acid group. This compound is known for its unique structural properties, which contribute to its reactivity and biological significance. The molecular structure can be represented as follows:

text
CH≡C-CH₂-CH₂-COOH

4-Hexynoic acid is a colorless liquid at room temperature and has a distinct odor. It is soluble in organic solvents but has limited solubility in water. The compound is primarily utilized in organic synthesis and as an intermediate in the production of various chemical derivatives.

Due to its functional groups:

  • Esterification: It can react with alcohols to form esters, which are important in the synthesis of fragrances and pharmaceuticals.
  • Hydrogenation: The triple bond can be reduced to a double bond or single bond through hydrogenation, leading to 4-hexenoic acid or 4-hexanoic acid, respectively.
  • Nucleophilic Addition: The carbonyl group in the carboxylic acid can undergo nucleophilic attack, making it useful in various synthetic pathways.
  • Reactions with Grignard Reagents: 4-Hexynoic acid can react with Grignard reagents, allowing for the formation of alcohols upon hydrolysis.

Research indicates that 4-Hexynoic acid exhibits biological activity, particularly as an inhibitor of certain enzymes. For instance, it has been studied for its effects on aminobutyric acid aminotransferase, where it acts as an inhibitor, impacting neurotransmitter metabolism . Additionally, derivatives of 4-Hexynoic acid have shown potential in antimicrobial activity against various bacterial strains .

Several methods exist for synthesizing 4-Hexynoic acid:

  • Alkyne Hydrolysis: One common method involves the hydrolysis of terminal alkynes using strong acids or bases.
  • Carboxylation of Alkynes: Terminal alkynes can be carboxylated using carbon dioxide under specific conditions to yield 4-Hexynoic acid.
  • Reduction of 4-Hexynoate Esters: The corresponding esters can be synthesized and subsequently hydrolyzed to obtain 4-Hexynoic acid.

These methods highlight the versatility of synthetic approaches available for producing this compound.

4-Hexynoic acid finds applications across various fields:

  • Chemical Synthesis: It serves as a building block in organic synthesis, particularly for compounds containing alkyne functionalities.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Material Science: Used in the development of polymers and materials that require specific functional groups for further modification.

Studies on the interactions of 4-Hexynoic acid with biological systems have revealed its potential as an enzyme inhibitor. Research suggests that it may interfere with metabolic pathways involving neurotransmitters, thus influencing neurological functions . Additionally, its interactions with microbial systems indicate its potential role as an antimicrobial agent .

Several compounds share structural similarities with 4-Hexynoic acid, including:

  • 3-Hexynoic Acid: Contains a triple bond but differs in the position of the functional groups.
  • 5-Hexynoic Acid: Similar structure with variations in the position of the triple bond.
  • Hexanoic Acid: A saturated fatty acid without a triple bond; often used in food and fragrance industries.
Compound NameStructure TypeUnique Features
4-Hexynoic AcidAlkyneTerminal alkyne with carboxylic group
3-Hexynoic AcidAlkyneTriple bond one carbon closer to COOH
5-Hexynoic AcidAlkyneTriple bond further from carboxylic group
Hexanoic AcidSaturated Fatty AcidNo triple bond; widely used in food

The uniqueness of 4-Hexynoic acid lies in its terminal alkyne structure combined with a carboxylic acid group, making it particularly useful in synthetic organic chemistry and biological studies. Its reactivity and biological properties differentiate it from other similar compounds.

XLogP3

0.8

Wikipedia

4-Hexynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2024-04-14

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